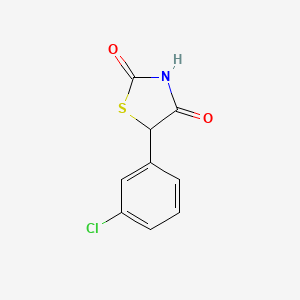

3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-6-propyl-2H-chromen-7-yl methyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are a class of sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The benzothiazole ring system was originally found in various marine and terrestrial natural compounds . It is widely used in various applications due to its highly pharmaceutical and biological activity .Chemical Reactions Analysis

The development of synthetic processes for benzothiazole compounds is one of the most significant problems facing researchers . Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been made from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Scientific Research Applications

Antibacterial Activity

One significant area of research for this compound involves its antibacterial properties. Studies have shown that derivatives of 2-oxo-2H-chromen, which is structurally related to the compound , have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds have demonstrated promising antibacterial properties, indicating potential applications in treating bacterial infections or in developing new antibacterial agents (Čačić et al., 2009).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of similar coumarin derivatives. These studies have involved synthesizing various derivatives and analyzing them using advanced instrumental methods like NMR and IR spectroscopy. This area of research contributes to our understanding of how to effectively synthesize and characterize compounds within this chemical class for potential applications in various fields (Behrami & Dobroshi, 2019).

Fluorescent Properties

Another application is in the field of fluorescence. Derivatives of benzothiazolyl-chromen have been studied for their fluorescent properties. These compounds have been found to emit moderate to low emission intensities, which could have applications in areas such as fluorescent brighteners or in developing new types of fluorescent materials (Harishkumar et al., 2012).

Cytotoxic Activity

There is also significant interest in the cytotoxic activity of these compounds. Studies have explored the synthesis of certain derivatives and their cytotoxic effects, particularly against cancer cell lines. This line of research is vital for discovering new therapeutic agents for treating various types of cancers (Shankar et al., 2017).

Chemosensors Development

Coumarin benzothiazole derivatives have been synthesized and investigated for their potential as chemosensors, especially for anions like cyanide. These studies focus on the development of sensors that can detect specific chemicals, which is crucial in environmental monitoring and safety applications (Wang et al., 2015).

Future Directions

properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-6-propylchromen-7-yl] methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO6S/c1-3-6-11-9-12-15(10-14(11)28-21(25)26-2)27-20(24)17(18(12)23)19-22-13-7-4-5-8-16(13)29-19/h4-5,7-10,23H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHASERDDYVOHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)OC)OC(=O)C(=C2O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-6-propyl-2H-chromen-7-yl methyl carbonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2428005.png)

![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)

![Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2428016.png)

![5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428022.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2428023.png)